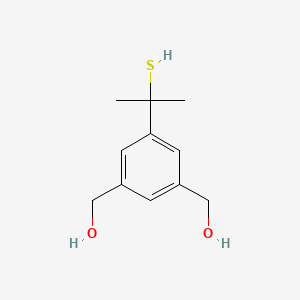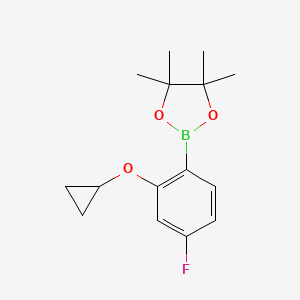![molecular formula C13H19NO4 B8410435 tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate](/img/structure/B8410435.png)
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methoxyphenyl group attached to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)-2-methoxyphenylcarbamate typically involves the reaction of 4-(hydroxymethyl)-2-methoxyphenol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(hydroxymethyl)-2-methoxyphenylcarbamate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. Flow microreactor systems have been employed to achieve a more sustainable and scalable synthesis process . These systems allow for precise control over reaction parameters, leading to improved product quality and reduced waste.
化学反応の分析
Types of Reactions
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate moiety can be reduced to yield the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)-2-methoxyphenylcarbamate.
Reduction: Formation of 4-(hydroxymethyl)-2-methoxyaniline.
Substitution: Formation of various substituted phenylcarbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and coatings with enhanced properties
作用機序
The mechanism of action of tert-butyl 4-(hydroxymethyl)-2-methoxyphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. Additionally, the methoxyphenyl group can engage in hydrophobic interactions with protein surfaces, further influencing the compound’s biological effects .
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)phenylcarbamate
- Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- Tert-butyl 4-(hydroxymethyl)-2-methylindole
Uniqueness
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate is unique due to the presence of both a methoxy group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
tert-butyl N-[4-(hydroxymethyl)-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-6-5-9(8-15)7-11(10)17-4/h5-7,15H,8H2,1-4H3,(H,14,16) |
InChIキー |
LHAVNJFXFCOUED-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CO)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Aminophenyl)-3benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8410357.png)

![4-(2-{[4-(Trifluoromethyl)benzyl]amino}ethyl)phenol](/img/structure/B8410369.png)
![8-methoxy-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B8410381.png)





![3-Bromo-5-{[(4-methoxybenzyl)oxy]methyl}pyridine](/img/structure/B8410407.png)

amino}-3-methoxypropanoic acid](/img/structure/B8410425.png)
![4-[4-[[4-(4-chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methyl]piperazin-1-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B8410430.png)

